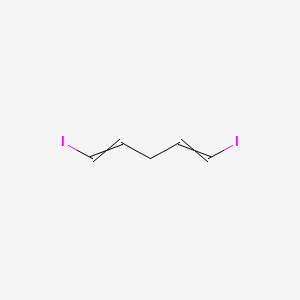

1,5-Diiodopenta-1,4-diene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6I2 |

|---|---|

Molecular Weight |

319.91 g/mol |

IUPAC Name |

1,5-diiodopenta-1,4-diene |

InChI |

InChI=1S/C5H6I2/c6-4-2-1-3-5-7/h2-5H,1H2 |

InChI Key |

PSYRQZJSTOQMOF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CI)C=CI |

Origin of Product |

United States |

Synthetic Strategies for 1,5 Diiodopenta 1,4 Diene and Analogous Structures

General Methodologies for Diene Synthesis

General strategies for diene synthesis provide the foundational chemistry required to construct both conjugated and non-conjugated diene systems. Key among these are olefination reactions and metathesis approaches, which offer versatile pathways to carbon-carbon double bond formation.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent). wikipedia.org This method is widely used to convert carbonyl compounds into alkenes with a well-defined double bond position. nih.gov The process begins with the deprotonation of a phosphonium salt to form the ylide, which then reacts with the carbonyl compound to yield the alkene and triphenylphosphine oxide. nih.gov

Variants of this reaction are particularly useful for constructing dienes. For instance, a direct synthesis of 1,3-dienes and 1,3,5-trienes can be achieved from the reaction of semi-stabilized ylides with a range of saturated and unsaturated aldehydes. researchgate.net Furthermore, a general and efficient method for the stereoselective synthesis of 1,2,4-trisubstituted 1,3-dienes has been developed using a clean, salt-free Wittig olefination between phosphines, aldehydes, and allylic carbonates. acs.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes with high selectivity, while semi-stabilized ylides often result in poor (E)/(Z) selectivity. wikipedia.org

| Wittig Reaction Variant | Reactants | Product | Key Features |

| Classical Wittig | Aldehyde/Ketone + Phosphonium Ylide | Alkene + Phosphine (B1218219) Oxide | Well-specified double bond position. nih.gov |

| Semi-stabilized Ylides | Unsaturated Aldehyde + Semi-stabilized Ylide | 1,3-Dienes | Direct synthesis pathway. researchgate.net |

| Three-Component Olefination | Phosphine + Aldehyde + Allylic Carbonate | 1,2,4-Trisubstituted 1,3-Dienes | High stereoselectivity and efficiency. acs.org |

Enyne metathesis is a powerful bond reorganization reaction between an alkyne and an alkene, catalyzed by transition metal complexes, typically ruthenium carbenes like the Grubbs' catalyst, to produce 1,3-dienes. chim.itorganic-chemistry.org The thermodynamic stability of the resulting conjugated 1,3-diene system is a key driving force for the reaction. organic-chemistry.org This methodology is broadly categorized into two main types: intermolecular (Cross-Enyne Metathesis, EYCM) and intramolecular (Ring-Closing Enyne Metathesis, RCEYM). chim.itorganic-chemistry.org

RCEYM has proven to be a potent tool for generating cyclic structures containing a 1,3-diene moiety, which can be further functionalized. uwindsor.ca The cross-enyne metathesis variant, particularly with ethylene, provides a novel synthetic route to 1,3-dienes from alkynes. nih.gov The reaction conditions can be optimized; for example, conducting the reaction under an atmosphere of ethylene can improve catalyst regeneration and reaction efficiency. organic-chemistry.org The choice of catalyst and the substituents on the alkyne reactant can significantly affect the reaction yields and turnovers. acs.org

| Enyne Metathesis Type | Description | Catalyst | Typical Product |

| Cross-Enyne Metathesis (EYCM) | Intermolecular reaction between an alkene and an alkyne. chim.it | Ruthenium Carbene (e.g., Grubbs' catalyst) chim.it | Substituted 1,3-Dienes. organic-chemistry.org |

| Ring-Closing Enyne Metathesis (RCEYM) | Intramolecular reaction of a molecule containing both an alkene and an alkyne. uwindsor.ca | Ruthenium Carbene uwindsor.ca | Cyclic 1,3-Dienes. uwindsor.ca |

Targeted Synthesis of 1,4- and 1,5-Diene Frameworks

The synthesis of skipped dienes, such as 1,4- and 1,5-dienes, requires specific strategies that differ from those used for conjugated dienes. These non-conjugated systems are key structural elements in many biologically active molecules, including polyunsaturated fatty acids. chemrxiv.org Transition metal-catalyzed coupling reactions are particularly effective for constructing these frameworks with high control over regioselectivity and stereoselectivity.

A variety of transition metals, including palladium, nickel, cobalt, and ruthenium, are utilized to catalyze the synthesis of skipped dienes. rsc.org Palladium catalysis, for instance, enables the difunctionalization of skipped dienes with alkenyl triflates and arylboronic acids to yield 1,3-alkenylarylated products. nih.govacs.org This process can proceed through metal migration via sequential β-H elimination and reinsertion, leading to products with specific stereochemistry. nih.govacs.org

Nickel-catalyzed approaches offer high atom economy and selectivity, avoiding the need for pre-activated starting materials. rsc.org A notable example is the direct reaction of allylic alcohols with alkenyl boronates to furnish 1,4-dienes with high regio- and stereoselectivity. organic-chemistry.org Synergistic catalytic systems, such as a combined Cu/Pd system, can facilitate three-component reactions of alkynes, B2pin2, and vinyl epoxides to generate bifunctional skipped dienes bearing both an allylic alcohol and an alkenylboronate group. nih.gov

Table of Catalytic Systems for Skipped Diene Synthesis

| Metal Catalyst | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Difunctionalization | Skipped Diene + Alkenyl Triflate + Arylboronic Acid | 1,3-Alkenylarylated Products | nih.govacs.org |

| Nickel (Ni) | Cross-Coupling | Allylic Alcohol + Alkenyl Boronate | 1,4-Dienes | rsc.orgorganic-chemistry.org |

| Copper/Palladium (Cu/Pd) | Three-Component Allylboration | Alkyne + B2pin2 + Vinyl Epoxide | Bifunctional Skipped Dienes | nih.gov |

| Cobalt (Co) | 1,4-Hydrovinylation | Alkene + 1,3-Diene | 1,4-Dienes | organic-chemistry.org |

Cross-hydroalkenylation is an atom-economical method for forming C-C bonds and is particularly useful for synthesizing skipped dienes. Cobalt-catalyzed 1,4-hydrovinylation reactions can produce linear 1,4-dienes with excellent regioselectivity under mild conditions, which prevents isomerization to conjugated systems. organic-chemistry.org Additionally, nickel-hydride catalysts have been developed for the cross-hydroalkenylation of endocyclic 1,3-dienes with α-olefins to produce skipped dienes. researchgate.net The hydrovinylation of 1,3-dienes with alkenes, catalyzed by various transition metals, also provides a direct route to skipped diene structures from abundant chemical feedstocks. chemrxiv.org

Transition metal-catalyzed allylic alkylation is a powerful method for the regio- and stereocontrolled formation of C-C bonds. The synthesis of 1,5-dienes can be accomplished through allyl-allyl cross-coupling reactions between allylic electrophiles and allylmetal reagents. rsc.org Copper-catalyzed allylic alkylation allows for the controlled introduction of secondary alkyl groups to various substrates. nih.gov Furthermore, the metal-catalyzed allylic alkylation of vinyl epoxides is of significant interest as it creates a C-C bond and an allylic alcohol simultaneously, providing a handle for further chemical transformations. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Skipped Dienes

Hydroallylation of Alkynes for 1,4-Diene Generation

The hydroallylation of alkynes represents a significant method for the generation of 1,4-dienes. This process involves the addition of an allyl group and a hydrogen atom across a carbon-carbon triple bond. Research has shown that terminal alkynes, both alkyl and aryl substituted, can react with allylic alcohols in the presence of a nickel catalyst and carbon dioxide as a promoter to yield 1,4-dienes. This reaction proceeds under mild conditions and demonstrates excellent Markovnikov selectivity. organic-chemistry.org Another approach involves the use of allyl phosphates, which can provide skipped dienes from terminal alkynes. quora.com Furthermore, the hydroallylation of internal alkynes that are functionalized can lead to the synthesis of more complex trisubstituted alkenes, expanding the utility of this method. quora.com

Table 1: Catalytic Systems for Hydroallylation of Alkynes

| Catalyst System | Substrates | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Nickel catalyst with CO₂ promoter | Terminal alkynes, Allylic alcohols | 1,4-dienes | Markovnikov | organic-chemistry.org |

| Not specified | Terminal alkynes, Allyl phosphates | Skipped dienes | Not specified | quora.com |

| Not specified | Functionalized internal alkynes | Complex trisubstituted alkenes | Not specified | quora.com |

Palladium and Nickel-Catalyzed Processes for C-C Bond Formation

Palladium and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of dienes. These processes offer a versatile and efficient means to construct complex molecular architectures from simpler, readily available starting materials.

Palladium catalysts are widely employed in reactions such as the Suzuki-Miyaura coupling, which can join alkenyl boronic acids or esters with vinyl halides to form 1,3-dienes stereoselectively. organic-chemistry.orgnih.gov Another powerful palladium-catalyzed method is the Heck reaction, where a vinyl halide is coupled with an alkene. organic-chemistry.org Furthermore, palladium catalysis enables the cross-coupling of potassium vinyltrifluoroborates with allyl acetates, providing a direct route to 1,4-pentadienes, often accelerated by microwave irradiation. quora.com

Nickel catalysis offers complementary reactivity and is particularly valuable for certain transformations. For instance, nickel catalysts can mediate the direct reaction of allylic alcohols with alkenyl boronates to produce 1,4-dienes with high regio- and stereoselectivity. organic-chemistry.org The choice of ligand is crucial in these reactions to control the outcome. Nickel-catalyzed cross-coupling of allyl alcohols with aryl- and alkenylzinc chlorides also provides a route to linear cross-coupling products. organic-chemistry.org

Table 2: Examples of Palladium and Nickel-Catalyzed Diene Synthesis

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|---|

| Palladium | Alkenyl Boronic Acid | Vinyl Halide | 1,3-Diene | organic-chemistry.orgnih.gov |

| Palladium | Potassium Vinyltrifluoroborate | Allyl Acetate | 1,4-Pentadiene (B1346968) | quora.com |

| Nickel | Allylic Alcohol | Alkenyl Boronate | 1,4-Diene | organic-chemistry.org |

| Nickel | Allyl Alcohol | Alkenylzinc Chloride | Linear 1,4-Diene | organic-chemistry.org |

Electrosynthesis Routes to Diene Derivatives Bearing Complex Skeletons

Electrosynthesis has emerged as a powerful and sustainable approach for the construction of complex organic molecules, including diene derivatives. By using electricity to drive redox reactions, electrosynthesis often avoids the need for harsh chemical oxidants or reductants, leading to greener and more efficient processes. This methodology is particularly adept at creating intricate molecular skeletons that might be challenging to access through traditional synthetic routes.

A notable application of electrosynthesis is the preparation of 1,4-diene derivatives. One such method involves the electrochemical oxidation of easily accessible alkynes and γ,δ-unsaturated carboxylic acids. This process proceeds via an electrochemical oxidation cyclization followed by a Hofmann elimination to yield 1,4-diene derivatives with good to excellent yields and high functional group compatibility. mdpi.com

Electrochemical Oxidation Cyclization Methodologies

Electrochemical oxidation cyclization is a specific and powerful tool within electrosynthesis for building cyclic structures containing diene functionalities. These reactions often proceed through radical cascade mechanisms, allowing for the formation of multiple bonds in a single, controlled step.

An example of this is the electrochemical oxidative radical cascade cyclization of dienes with diselenides. This metal-free and external oxidant-free method allows for the synthesis of seleno-benzazepines, which are valuable selenium-containing seven-membered N-heterocycles. The reaction demonstrates good functional group tolerance and provides the desired products in moderate to high yields. quora.comresearchgate.net This approach highlights the potential of electrosynthesis to generate complex, heteroatom-containing cyclic dienes from simple starting materials under environmentally benign conditions.

Precursor-Based Synthesis of 1,5-Diiodopenta-1,4-diene (e.g., from alkynes or other halogenated scaffolds)

The targeted synthesis of this compound can be envisioned through several precursor-based strategies, primarily involving the functionalization of a five-carbon backbone. Given the structure of the target molecule, logical precursors include those with unsaturation at the 1 and 4 positions, such as 1,4-pentadiyne.

Addition Reactions to Polyynes for Diene Formation

Polyynes, hydrocarbons containing multiple carbon-carbon triple bonds, serve as excellent precursors for the synthesis of dienes through addition reactions. For the synthesis of this compound, a plausible precursor is 1,4-pentadiyne. The addition of iodine-containing reagents across the triple bonds of this polyyne would lead to the desired di-iodinated diene structure.

Electrophilic addition of molecular iodine (I₂) to alkynes can proceed through a cyclic iodonium ion intermediate to produce diiodoalkenes. mdpi.com The hydroiodination of alkynes, using a source of hydrogen iodide (HI), is another viable route. An efficient method for the hydroiodination of alkynes involves the in situ generation of HI from a rhodium complex, molecular hydrogen, and iodine, which can afford vinyl iodides with high selectivity. researchgate.net Applying such a double hydroiodination to 1,4-pentadiyne could potentially yield this compound.

Advanced Iodination Strategies for Unsaturated Hydrocarbons

The introduction of iodine into unsaturated hydrocarbons is a fundamental transformation in organic synthesis. Advanced iodination strategies offer improved selectivity, milder reaction conditions, and broader functional group tolerance compared to traditional methods.

For the iodination of unsaturated systems like dienes and alkynes, various electrophilic iodinating reagents can be employed. Molecular iodine (I₂) is a common reagent, and its reaction with unsaturated bonds can be facilitated by various additives and conditions. quora.comquora.com For instance, the reaction of unsaturated compounds with iodine can lead to the addition of iodine across the double or triple bonds. quora.com

In cases where direct addition is not feasible or selective, free-radical iodination presents an alternative. acs.org Although less common than chlorination or bromination, radical iodination can be achieved under specific conditions, often involving radical initiators. Furthermore, modern methods for the iodination of arenes, which can sometimes be conceptually extended to other unsaturated systems, utilize catalysts to activate reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH), allowing for reactions to proceed under mild conditions. organic-chemistry.org The development of new reagent systems, such as those involving hypervalent iodine, also contributes to the arsenal of advanced iodination techniques. nih.gov

Reactivity and Mechanistic Investigations of 1,5 Diiodopenta 1,4 Diene

Electrophilic Addition Pathways in Dienes

Conjugated dienes are known to react with electrophiles more readily than isolated dienes. lumenlearning.com Electrophilic addition to a conjugated diene, such as the theoretical reaction of 1,5-diiodopenta-1,4-diene, can proceed through two primary pathways: 1,2-addition and 1,4-addition. libretexts.orgopenstax.org This dual reactivity arises from the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. chemistrynotmystery.comlibretexts.org

Regioselectivity in 1,2- vs. 1,4-Addition

The reaction of a conjugated diene with an electrophile, for instance, a hydrogen halide (HX), results in a mixture of 1,2- and 1,4-addition products. libretexts.org The 1,2-adduct is the product where the electrophile and the nucleophile add to adjacent carbons of one of the original double bonds. libretexts.org In contrast, the 1,4-adduct results from the addition of the electrophile and nucleophile to the ends of the conjugated system (carbons 1 and 4), with the concomitant formation of a new double bond between carbons 2 and 3. masterorganicchemistry.com

The initial step in the electrophilic addition to a conjugated diene is the protonation of one of the double bonds to form the most stable carbocation possible. libretexts.orglibretexts.org In the case of a conjugated diene, this leads to the formation of a resonance-stabilized allylic carbocation. openstax.orgchemistrynotmystery.com The positive charge in this intermediate is delocalized over two carbon atoms. lumenlearning.com

For this compound, the initial protonation would likely occur at an external carbon to generate an allylic cation. The positive charge would be shared between two carbons of the former diene system. The nucleophile can then attack either of these positively charged carbons, leading to the 1,2- or 1,4-addition product. The stability of carbocations generally increases from primary to secondary to tertiary. libretexts.orglibretexts.org Therefore, the formation of a more substituted and resonance-stabilized carbocation is favored. youtube.com The electron-withdrawing inductive effect of the iodine atoms would likely destabilize a carbocation on an adjacent carbon, influencing the initial site of protonation and the relative stability of the resonance contributors.

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction conditions, particularly temperature. pressbooks.pubwikipedia.org This phenomenon is a classic example of kinetic versus thermodynamic control of a reaction. libretexts.org

At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. masterorganicchemistry.compressbooks.pub The 1,2-adduct is often the kinetic product because the activation energy for its formation is lower. libretexts.org This is sometimes attributed to the proximity of the nucleophile to the adjacent carbon after the initial electrophilic attack. chemistrysteps.com

At higher temperatures, the reaction is under thermodynamic control, and the major product is the most stable one. masterorganicchemistry.compressbooks.pub The 1,4-adduct is frequently the more stable thermodynamic product because it often results in a more substituted, and thus more stable, double bond. masterorganicchemistry.com Under these conditions, the additions are reversible, allowing the products to equilibrate to the most stable isomer. pressbooks.publibretexts.org

Table 1: Kinetic vs. Thermodynamic Product Distribution in the Addition of HBr to 1,3-Butadiene (B125203)

| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

|---|---|---|---|

| 0 | 71 | 29 | Kinetic |

| 40 | 15 | 85 | Thermodynamic |

This table illustrates the temperature-dependent product distribution for the reaction of HBr with 1,3-butadiene, a classic example of kinetic vs. thermodynamic control. pressbooks.publibretexts.org

Halogenation Mechanisms (e.g., Bromination, Iodination)

The halogenation of conjugated dienes, such as with bromine or iodine, also yields a mixture of 1,2- and 1,4-dihalides. openstax.orgjove.com The reaction mechanism is similar to that of hydrohalogenation, proceeding through a resonance-stabilized intermediate. jove.com The initial attack by one of the π bonds of the diene on the halogen molecule leads to the formation of a cyclic halonium ion intermediate. jove.com The subsequent nucleophilic attack by the halide ion can occur at either C2 or C4 of the original diene, resulting in the 1,2- or 1,4-addition product, respectively. jove.com As with hydrohalogenation, the product ratio can be influenced by temperature, with the 1,2-adduct favored at lower temperatures and the 1,4-adduct at higher temperatures. jove.com

Hydrohalogenation Reaction Mechanisms

The mechanism for the addition of hydrogen halides (like HCl or HBr) to conjugated dienes is a cornerstone for understanding their reactivity. lumenlearning.com The first step is the electrophilic attack of a proton on one of the double bonds to form a resonance-stabilized allylic carbocation. lumenlearning.com The delocalization of the positive charge across the allylic system allows for the nucleophilic halide ion to attack at two different positions. lumenlearning.com Attack at the carbon adjacent to the site of protonation gives the 1,2-addition product, while attack at the terminal carbon of the allylic system gives the 1,4-addition product. lumenlearning.com The regioselectivity of the initial protonation is governed by the formation of the most stable carbocation intermediate. libretexts.orgyoutube.com

Cycloaddition Reactions of 1,5-Dienes

It is important to clarify that while the subject compound is named this compound, its carbon backbone contains a conjugated 1,4-diene system, not an isolated 1,5-diene system. Conjugated dienes are well-known to participate in cycloaddition reactions, most notably the Diels-Alder reaction. pressbooks.pubmasterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. pressbooks.pubwikipedia.org This reaction is a concerted process, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org For a diene to undergo a Diels-Alder reaction, it must be able to adopt an s-cis conformation. wikipedia.org The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. pressbooks.pub The iodine atoms on this compound would act as electron-withdrawing groups, which might decrease its reactivity as a diene in a standard Diels-Alder reaction.

Besides the thermal [4+2] Diels-Alder reaction, dienes can also participate in photochemical cycloaddition reactions. These include [2+2] and [4+4] cycloadditions, which are often initiated by UV light. taylorfrancis.comscribd.com For instance, photochemical reactions of 1,4-dienes with benzene have been observed to yield 1,2-meta-cycloadducts. rsc.org

Diels-Alder Reaction Scope and Stereochemical Considerations

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, driven by the conversion of two π-bonds into two new, more stable σ-bonds. organic-chemistry.orgsigmaaldrich.com The reaction occurs between a conjugated diene and a dienophile. wikipedia.org For this compound, the conjugated diene system is central to its potential participation in this class of reactions. The stereochemical outcome of the Diels-Alder reaction is highly specific, with the configuration of the reactants being preserved in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org

A fundamental prerequisite for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. libretexts.orglibretexts.org This conformation, where the two double bonds are on the same side of the connecting single bond, is necessary to allow for the simultaneous interaction of the diene's terminal carbons (C1 and C4) with the dienophile. masterorganicchemistry.comlibretexts.org Acyclic dienes exist in equilibrium between the generally more stable s-trans conformer and the required, higher-energy s-cis conformer. libretexts.orgyoutube.com

For this compound, rotation around the C2-C3 single bond would be required to achieve the reactive s-cis conformation. The stability of this conformation and the energy barrier to rotation can be influenced by steric factors. libretexts.orgmasterorganicchemistry.com Bulky substituents on the diene can either favor or hinder the adoption of the s-cis conformation. In the case of this compound, the iodine atoms are located on the terminal carbons (C1 and C5). In the s-cis conformation, the iodine atom at C1 could potentially create steric hindrance, which might raise the energy of this conformation and thus decrease the reaction rate. youtube.com Dienes that are sterically locked into an s-trans conformation are unable to undergo the Diels-Alder reaction. masterorganicchemistry.com

| Conformation | Description | Reactivity in Diels-Alder |

| s-cis | Double bonds are on the same side of the connecting single bond. | Required for reaction. |

| s-trans | Double bonds are on opposite sides of the connecting single bond. | Unreactive in reaction. |

The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of substituents on both the diene and the dienophile. ijcrcps.comyoutube.com The reaction is generally fastest when there is a significant energy difference between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.org

There are two main types of Diels-Alder reactions based on electronic demand:

Normal Electron-Demand: This is the most common type, where the reaction is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. libretexts.orglibretexts.org EDGs raise the energy of the diene's HOMO, while EWGs lower the energy of the dienophile's LUMO, narrowing the HOMO-LUMO gap and facilitating the reaction. organic-chemistry.orgyoutube.com

Inverse Electron-Demand: In this case, the diene is substituted with EWGs and the dienophile with EDGs. organic-chemistry.orgijcrcps.com This reverses the electronic roles, and the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. youtube.com

The iodine substituents on this compound have a dual electronic effect. Iodine is electronegative and withdraws electron density through induction (an EWG effect). However, it also possesses lone pairs of electrons that can be donated through resonance (a weak EDG effect). In the context of Diels-Alder reactions, halogens are generally considered weakly deactivating. Therefore, this compound would likely react more slowly than an analogous diene with alkyl (EDG) substituents in a normal electron-demand Diels-Alder reaction.

Regioselectivity becomes important when both the diene and dienophile are unsymmetrically substituted. The substitution pattern of the product is governed by the alignment of the atoms with the largest orbital coefficients in the interacting frontier orbitals, which can often be predicted by examining the resonance structures of the reactants. wikipedia.orgyoutube.comyoutube.com

| Substituent Type on Diene | Substituent Type on Dienophile | Reaction Type | Expected Rate |

| Electron-Donating (e.g., -OR, -NR₂) | Electron-Withdrawing (e.g., -CN, -COR) | Normal Demand | Accelerated |

| Electron-Withdrawing (e.g., -I) | Electron-Withdrawing (e.g., -CN, -COR) | Normal Demand | Slowed |

| Electron-Withdrawing (e.g., -I) | Electron-Donating (e.g., -OR, -NR₂) | Inverse Demand | Potentially Accelerated |

The Diels-Alder reaction is prototypically described as a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.orglibretexts.org This concerted mechanism explains the high stereospecificity of the reaction, where the stereochemistry of the reactants is retained in the product. libretexts.org

However, under certain conditions or with specific substrates, the possibility of a stepwise mechanism has been considered and computationally studied. rsc.orgsemanticscholar.orgnih.gov A stepwise pathway would involve the formation of an intermediate, which could be either a diradical or a zwitterionic species. tsijournals.com

Diradical Mechanism: In this pathway, one new σ-bond forms first, leading to a diradical intermediate that then cyclizes to form the second σ-bond. This mechanism is more likely in non-polar reactions. rsc.org

Zwitterionic Mechanism: If the substituents on the diene and dienophile are highly polarizing, a stepwise mechanism via a zwitterionic intermediate might be favored.

For most Diels-Alder reactions, including those expected for this compound, the concerted mechanism is favored energetically. semanticscholar.orgnih.gov Computational studies have shown that even for reactions where stepwise pathways are considered, the concerted transition state is often lower in energy. semanticscholar.org The presence of iodine substituents is not typically associated with a shift from a concerted to a stepwise mechanism.

Hetero-Diels-Alder Reactions Involving Diene Systems

The hetero-Diels-Alder reaction is a variation of the conventional Diels-Alder reaction in which one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, most commonly nitrogen or oxygen. sigmaaldrich.comwikipedia.org This reaction is a highly effective method for synthesizing six-membered heterocyclic compounds. organic-chemistry.orgsigmaaldrich.com

In the context of this compound, the diene itself is composed entirely of carbon atoms. Therefore, its participation in a hetero-Diels-Alder reaction would involve reacting with a dienophile containing a heteroatom. Examples of such dienophiles include imines (C=N), carbonyls (C=O), or nitroso compounds (N=O). tsijournals.comyoutube.com The reaction of this compound with a dienophile like an imine could potentially yield a dihydropyridine derivative. The fundamental mechanistic principles, including the requirement for an s-cis conformation and the influence of frontier molecular orbitals, apply equally to the hetero-Diels-Alder reaction. tsijournals.com

Photochemical Rearrangements of Diene Systems

Di-π-methane Rearrangement (Zimmerman Rearrangement) in 1,4- and 1,5-Dienes

The di-π-methane rearrangement, also known as the Zimmerman rearrangement, is a photochemical reaction that converts a 1,4-diene into a vinylcyclopropane derivative. wikipedia.orgslideshare.netiupac.org The reaction is named for its characteristic molecular framework: two π-systems (the double bonds) separated by a single sp³-hybridized carbon atom (the "methane" carbon). scribd.com this compound fits this structural requirement perfectly, with two vinyl iodide moieties separated by a methylene (B1212753) (CH₂) group at the C3 position.

The general mechanism proceeds through a diradical intermediate upon photochemical excitation. slideshare.netscribd.com The key steps are:

Excitation: The 1,4-diene absorbs a photon, promoting it to an excited state.

Bridging: A bond forms between C2 and C4, creating a cyclopropyldicarbinyl diradical intermediate.

Cleavage: The original C3-C4 bond breaks to form a new 1,3-diradical.

Ring Closure: A new bond forms between the radical centers at C3 and C5 to yield the final vinylcyclopropane product.

The efficiency and outcome of the di-π-methane rearrangement can be dependent on the multiplicity of the excited state. wikipedia.org Acyclic dienes often react through a singlet excited state, as triplet states can dissipate energy through free rotation around the double bonds, preventing the rearrangement. wikipedia.org Substituents on the diene can influence the regioselectivity of the rearrangement by stabilizing the intermediate diradical species. slideshare.net For this compound, the iodine atoms could potentially influence the stability of the radical intermediates, though specific studies on this substrate are not available.

While the di-π-methane rearrangement is characteristic of 1,4-dienes, 1,5-dienes can also undergo photochemical rearrangements, such as the Cope rearrangement, which typically involves a iupac.orgiupac.org-sigmatropic shift. youtube.comyoutube.com However, given the structure of this compound, the di-π-methane pathway is the most relevant photochemical rearrangement to consider.

Characterization of Biradical Intermediates and Their Pathways

The photochemical irradiation of 1,4-dienes is known to induce a di-π-methane rearrangement, a process that proceeds through the formation of a biradical intermediate. This rearrangement involves the formal 1,2-shift of a vinyl group and the subsequent formation of a vinylcyclopropane. For this compound, this process would be initiated by the absorption of light, leading to the formation of an excited state that then rearranges to a 1,4-biradical.

While specific experimental characterization of the biradical intermediates derived from this compound is not extensively documented in the literature, the general mechanism of the di-π-methane rearrangement provides a strong theoretical framework for understanding their formation and subsequent pathways. The key steps involve:

Excitation: The this compound molecule absorbs a photon, promoting it to an excited singlet or triplet state.

Bridging: The excited state undergoes an intramolecular cyclization between the two vinyl groups to form a cyclopropyldicarbinyl biradical.

Cleavage: This intermediate then cleaves to form a more stable 1,3-biradical.

Rearrangement and Ring Closure: The 1,3-biradical can then rearrange and ultimately collapse to form the vinylcyclopropane product.

The presence of the iodine atoms is expected to influence the stability and reactivity of these biradical intermediates. The heavy iodine atoms can facilitate intersystem crossing, potentially influencing the multiplicity of the excited state involved in the reaction. Furthermore, the electron-withdrawing nature of the iodine atoms can affect the electron density distribution in the biradical species, thereby influencing their preferred reaction pathways.

Regioselectivity Aspects in Unsymmetrical Diene Rearrangements

In the case of an unsymmetrical analogue of this compound, the di-π-methane rearrangement would present a question of regioselectivity: which of the two vinyl groups preferentially migrates? Research on related halogenated 1,4-dienes has established a clear order of migratory preference. rsc.org

Studies have shown that in the di-π-methane rearrangement, the migratory aptitude of various vinyl groups follows the order: dihalogenovinyl > diphenylvinyl > dicyanovinyl. rsc.org This indicates a strong preference for the migration of the vinyl group substituted with two halogen atoms.

For a hypothetical unsymmetrical diene containing one diiodovinyl group and another, less substituted vinyl group, the di-π-methane rearrangement would be expected to proceed with high regioselectivity, favoring the migration of the diiodovinyl group. This selectivity is attributed to the ability of the halogen atoms to stabilize the radical character that develops on the vinyl group during the rearrangement process.

Table 1: Migratory Aptitude in Di-π-Methane Rearrangement

| Migrating Group | Relative Migratory Aptitude |

| Dihalogenovinyl | High |

| Diphenylvinyl | Medium |

| Dicyanovinyl | Low |

This table illustrates the general trend in migratory preference in the di-π-methane rearrangement of unsymmetrical 1,4-dienes.

Metal-Catalyzed Transformations Involving Diene Substrates

While the photochemical reactivity of 1,4-dienes is well-established, their participation in metal-catalyzed transformations is less explored compared to their conjugated 1,3-diene counterparts. The spatial separation of the double bonds in 1,4-dienes presents unique challenges and opportunities for catalytic functionalization.

Hydrovinylation and Hydroalkylation Reactions

Hydrovinylation and hydroalkylation are powerful carbon-carbon bond-forming reactions that involve the addition of a vinyl group or an alkyl group and a hydrogen atom across a double bond. These reactions are typically catalyzed by transition metals such as nickel, palladium, cobalt, and iron.

The vast majority of research in this area has focused on the hydrovinylation and hydroalkylation of 1,3-conjugated dienes. acs.orgustc.edu.cnethz.chacs.orgnih.govacs.orgnih.govustc.edu.cn For instance, iron-diimine catalysts have been shown to be highly effective for the selective rsc.orgethz.ch-hydrovinylation of 1,3-dienes with unactivated olefins. acs.orgethz.chacs.org Similarly, nickel-catalyzed systems have been extensively studied for the hydroalkylation of 1,3-dienes. ustc.edu.cnnih.govacs.orgustc.edu.cn

There is a significant lack of literature describing the hydrovinylation or hydroalkylation of non-conjugated 1,4-dienes, and specifically for a substrate like this compound. The presence of iodo substituents would likely add further complexity to such reactions, as these groups could potentially interact with the metal catalyst, leading to competing reaction pathways such as oxidative addition.

Mechanistic Insights into Catalyst Role and Selectivity Control

In the context of 1,3-diene transformations, the metal catalyst plays a crucial role in controlling both the chemo- and regioselectivity of the reaction. Mechanistic studies of nickel-catalyzed hydroalkylation of 1,3-dienes suggest the formation of a π-allylnickel intermediate, which then undergoes reaction with a nucleophile. nih.gov The nature of the ligands on the metal center is critical in directing the outcome of the reaction. acs.org

For the hydrovinylation of 1,3-dienes, mechanistic investigations using iron-diimine catalysts have provided detailed insights. acs.orgethz.chacs.org These studies support a pathway involving the oxidative cyclization of the alkene and the diene on the iron center to form a metallacycle. The subsequent reaction pathway of this metallacycle determines the final product. The selectivity for hydrovinylation is understood in terms of competing steric interactions in the transition states for oxidative cyclization and subsequent β-hydrogen elimination. acs.orgacs.org

Given the absence of specific studies on this compound, one can only extrapolate from the principles established for 1,3-dienes. A successful metal-catalyzed transformation of a 1,4-diene would likely require a catalyst system capable of facilitating an intramolecular cyclization or isomerization to bring the two double bonds into proximity for a concerted reaction. The electronic and steric properties of the ligands on the metal center would be paramount in controlling the selectivity of such a process.

Advanced Spectroscopic Characterization of 1,5 Diiodopenta 1,4 Diene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR spectroscopy of 1,5-diiodopenta-1,4-diene is expected to reveal a distinct set of signals corresponding to the vinylic and allylic protons. The chemical shifts (δ) are influenced by the electronegativity of the iodine atoms and the anisotropic effects of the double bonds.

The protons on the iodine-bearing carbons (H-1 and H-5) would likely appear as doublets in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the adjacent iodine. The protons on the adjacent carbons (H-2 and H-4) would also be in the vinylic region, with their exact chemical shift and multiplicity determined by coupling to neighboring protons. The central methylene (B1212753) protons (H-3) are anticipated to be in the allylic region, generally between 2.5 and 3.5 ppm.

The coupling constants (J) provide valuable information about the geometry of the double bonds. A larger J-value (typically 12-18 Hz) for the coupling between H-1 and H-2 (and H-4 and H-5) would suggest a trans or (E)-configuration, while a smaller value (6-12 Hz) would indicate a cis or (Z)-configuration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-5 | 6.0 - 7.0 | Doublet | 6 - 18 |

| H-2, H-4 | 5.5 - 6.5 | Multiplet | - |

| H-3 | 2.5 - 3.5 | Multiplet | - |

Note: The data in this table are predicted values based on spectroscopic principles and data for structurally similar compounds.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. In this compound, five distinct carbon signals are expected, assuming the molecule is symmetric. The carbons directly bonded to iodine (C-1 and C-5) would be significantly shifted upfield compared to a typical vinylic carbon due to the "heavy atom effect" of iodine, likely appearing in the range of 70-90 ppm. The other vinylic carbons (C-2 and C-4) would resonate in the more conventional downfield region for sp² carbons, between 120 and 140 ppm. The central sp³-hybridized carbon (C-3) would be found further upfield, typically between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-5 | 70 - 90 |

| C-2, C-4 | 120 - 140 |

| C-3 | 30 - 40 |

Note: The data in this table are predicted values based on spectroscopic principles and data for structurally similar compounds.

Should this compound be functionalized to include other heteroatoms, specialized NMR techniques would be employed. For instance, if a phosphorus-containing moiety were introduced, ³¹P NMR spectroscopy would be a powerful tool for characterization. ³¹P NMR is highly sensitive to the chemical environment around the phosphorus atom. mdpi.com The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. mdpi.com

The chemical shift in a ³¹P NMR spectrum would indicate the oxidation state and coordination number of the phosphorus atom. For example, a phosphine (B1218219) derivative would have a very different chemical shift from a phosphonate (B1237965) or phosphate (B84403) ester derivative. Furthermore, coupling between the phosphorus nucleus and nearby protons (¹H-³¹P coupling) or carbons (¹³C-³¹P coupling) would provide definitive evidence for the connectivity of the phosphorus group to the pentadiene backbone. This technique is invaluable for confirming the success of a derivatization reaction and for the complete structural elucidation of organophosphorus compounds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide information about the types of bonds and functional groups present.

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

The most prominent features would include C-H stretching vibrations. The vinylic C-H stretches are expected just above 3000 cm⁻¹, while the allylic C-H stretches of the central CH₂ group would appear just below 3000 cm⁻¹. The C=C stretching vibration of the diene system should give rise to one or more bands in the 1600-1650 cm⁻¹ region. The C-I stretching vibration is expected to occur in the far-infrared region, typically between 500 and 600 cm⁻¹, which may be outside the range of standard mid-IR spectrometers. Out-of-plane C-H bending vibrations (wagging) in the 900-1000 cm⁻¹ region could provide further information about the substitution pattern of the double bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Vinylic C-H Stretch | 3010 - 3095 |

| Allylic C-H Stretch | 2850 - 3000 |

| C=C Stretch | 1600 - 1650 |

| C-H Bend (out-of-plane) | 900 - 1000 |

| C-I Stretch | 500 - 600 |

Note: The data in this table are predicted values based on spectroscopic principles and data for structurally similar compounds.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. doitpoms.ac.uk A key principle of Raman spectroscopy is that a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. doitpoms.ac.uk For a molecule like this compound, the symmetric C=C stretching vibration of the diene system is expected to produce a strong signal in the Raman spectrum, often stronger than in the IR spectrum. This is because the polarizability of the symmetric double bond system changes significantly during this vibration.

Similarly, the C-I bond, being highly polarizable, should also give a strong Raman signal in the 500-600 cm⁻¹ region. This can be particularly useful for confirming the presence of the carbon-iodine bond, especially if it falls outside the range of a standard IR instrument. Raman spectroscopy is also less susceptible to interference from water, which can be an advantage when analyzing samples in aqueous media or those that are not completely dry. mdpi.com

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C=C Stretch (symmetric) | 1600 - 1650 | Strong |

| C-I Stretch | 500 - 600 | Strong |

| Vinylic C-H Stretch | 3010 - 3095 | Medium |

| Allylic C-H Stretch | 2850 - 3000 | Medium |

Note: The data in this table are predicted values based on spectroscopic principles and data for structurally similar compounds.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, offers unparalleled accuracy.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, with the molecular formula C₅H₆I₂, HRMS can confirm its composition by measuring its exact mass. The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹²⁷I). This precise mass measurement is crucial for confirming the successful synthesis of the target molecule and differentiating it from potential isomers or impurities.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 5 | 60.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Iodine | ¹²⁷I | 126.904473 | 2 | 253.808946 |

| Total | | | | 319.855896 |

This interactive table presents the calculation of the theoretical monoisotopic mass for C₅H₆I₂. The measured value in an HRMS experiment would be expected to align closely with this calculated mass.

X-ray Crystallography for Definitive Solid-State Structure Determinationresearchgate.net

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. For derivatives of the penta-1,4-diene system, this analysis confirms the (E,E)-isomerism of the double bonds and reveals the planarity or twisting of the molecular backbone. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for a Penta-1,4-diene Derivative ((1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₂Cl₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.2845(14) |

| b (Å) | 14.2007(11) |

| c (Å) | 5.8795(5) |

| β (°) | 99.088(3) |

This table provides crystallographic parameters for a derivative, illustrating the type of precise structural data obtained from X-ray analysis. researchgate.net

Electronic Spectroscopy for Excited State Dynamics

Electronic spectroscopy probes the electronic structure and transitions within a molecule upon interaction with ultraviolet or visible light. These studies are fundamental to understanding the photochemistry and photophysics of conjugated systems like this compound.

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within a molecule. For this compound, the key feature is its conjugated diene system, which gives rise to intense π → π* transitions. libretexts.orglibretexts.org The presence of conjugation, or alternating double and single bonds, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca

This reduced energy gap means that the molecule absorbs light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. libretexts.orgegyankosh.ac.in For instance, while a simple alkene absorbs below 200 nm, conjugated dienes like 1,3-butadiene (B125203) absorb at longer wavelengths (λmax = 217 nm). libretexts.org The presence of iodine atoms as substituents on the diene backbone is expected to further shift the absorption maximum to even longer wavelengths due to their electronic effects.

Table 3: Effect of Conjugation on UV Absorption Maxima (λmax)

| Compound | Structure | Conjugation | λmax (nm) |

|---|---|---|---|

| Ethene | C=C | No | ~170 |

| 1,5-Hexadiene | C=C-C-C-C=C | No (Isolated) | ~185 egyankosh.ac.in |

This interactive table demonstrates how increasing conjugation shifts the UV absorption maximum to longer wavelengths. libretexts.orgegyankosh.ac.in

Photodissociation dynamics studies investigate the fate of a molecule after it absorbs a photon. For organoiodides like this compound, a primary photochemical event is the cleavage of the carbon-iodine (C-I) bond, which is relatively weak. Upon absorption of UV radiation, the molecule is promoted to an electronically excited state.

Studies on analogous molecules, such as 1,4-diiodobenzene, reveal that the initially excited state is often a bound state. rsc.org From this state, the molecule can undergo very rapid (on a femtosecond timescale) internal conversion to one or more repulsive electronic states. rsc.org It is along these repulsive surfaces that the C-I bond breaks, leading to the dissociation of an iodine atom. This process is a unimolecular reaction, as it involves the fragmentation of a single energized molecule. The study of these dynamics provides crucial information on the timescales and mechanisms of bond cleavage following photoexcitation. rsc.org

Computational and Theoretical Studies of 1,5 Diiodopenta 1,4 Diene

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Molecular Structure and Energetics

There are no specific studies available that have employed Density Functional Theory (DFT) to determine the optimized molecular structure, bond lengths, bond angles, or energetic profile of 1,5-diiodopenta-1,4-diene. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set to solve the Schrödinger equation approximately, yielding valuable insights into the molecule's electronic and geometric properties.

Ab Initio Methods for High-Level Electronic Structure Characterization

Similarly, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, have not been reported for this compound. These more computationally intensive methods could provide a more accurate description of the electronic structure and electron correlation effects within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Identification of Reaction Pathways

Computational modeling to elucidate reaction mechanisms involving this compound, including the identification of transition states and the mapping of reaction pathways, has not been documented in the available literature. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical transformations.

Application of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

While Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a specific application of this theory to this compound has not been found in scientific publications. Such an analysis would help in predicting its behavior in pericyclic reactions and with various reagents.

Spectroscopic Property Prediction from Theoretical Models

The prediction of spectroscopic properties, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), for this compound using theoretical models has not been reported. These computational predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Simulated IR and Raman Spectra for Vibrational Assignments

The simulation of Infrared (IR) and Raman spectra is a cornerstone of computational chemistry, used to predict the vibrational modes of a molecule. These simulations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes.

For a molecule like this compound, a DFT calculation (e.g., using the B3LYP functional with a suitable basis set like 6-311G(d,p)) would yield a set of vibrational frequencies.

Hypothetical Data Table for Vibrational Assignments:

| Mode Number | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 1 | ~3100-3000 | High | Medium | =C-H stretch |

| 2 | ~1650-1600 | Medium | High | C=C stretch |

| 3 | ~1450-1400 | Medium | Medium | CH₂ scissoring |

| 4 | ~990-910 | High | Low | =C-H bend (out-of-plane) |

| 5 | ~600-500 | High | High | C-I stretch |

| ... | ... | ... | ... | ... |

| Note: This table is illustrative and not based on actual published data for this compound. The values represent typical frequency ranges for the assigned functional groups. |

Analysis of the simulated spectra would allow for the precise assignment of each peak in an experimental spectrum to a specific molecular motion, such as the stretching of the carbon-iodine (C-I) bonds, the symmetric and asymmetric stretching of the carbon-carbon double bonds (C=C), and various C-H bending and stretching modes. However, no such specific simulations have been published for this compound.

Computed UV-Vis Absorption Spectra for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. This analysis provides insight into the electronic transitions within a molecule, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, a conjugated system, the primary electronic transitions of interest would be the π → π* transitions. TD-DFT calculations would identify the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Hypothetical Data Table for Electronic Transitions:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~250-280 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~210-230 | > 0.1 | HOMO-1 → LUMO (π → π) |

| Note: This table is for illustrative purposes only. Actual values would depend on the specific geometry and computational level of theory. |

These calculations would help elucidate how the iodine substituents influence the electronic structure and absorption properties of the pentadiene backbone. At present, these specific computational data are absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscapes and dynamic processes. By solving Newton's equations of motion for a system of atoms, MD can explore how a molecule like this compound samples different shapes (conformers) over time at a given temperature.

An MD simulation would reveal the relative stabilities of different rotational isomers (rotamers) around the C-C single bonds and the energy barriers for conversion between them. This is crucial for understanding the molecule's flexibility and the most likely shapes it will adopt in different environments. While MD studies have been conducted on various diene systems to investigate reaction mechanisms and conformational behavior, no such studies have been published specifically for this compound. nih.govresearchgate.net

Comparative Theoretical Studies on Analogous Diene Systems and Reactive Intermediates

While data on this compound is lacking, computational studies on analogous systems provide valuable insights. DFT calculations have been extensively used to investigate the mechanisms of reactions involving dienes, such as polymerization and cycloadditions. mdpi.com These studies often focus on reaction pathways, transition state energies, and the factors controlling stereoselectivity. For instance, theoretical work on the polymerization of butadiene has elucidated the preference for cis-1,4-insertion routes. mdpi.com Such comparative data would be essential for predicting the likely reactivity and properties of this compound.

Theoretical Characterization of Unsaturated Criegee Intermediates

Criegee intermediates are carbonyl oxides formed during the ozonolysis of alkenes and are crucial in atmospheric chemistry. researchgate.net Unsaturated Criegee intermediates, which contain one or more C=C bonds, are a subject of significant theoretical interest. Although not directly formed from this compound, understanding these species is relevant in the broader context of unsaturated compound reactivity.

Theoretical studies characterize the electronic structure, stability, and reaction pathways of these highly reactive intermediates. Quantum chemical calculations are used to predict their unimolecular decay rates and their reactions with atmospheric species like water. researchgate.net These studies often employ high-level computational methods to accurately describe the complex electronic nature (biradical or zwitterionic) of Criegee intermediates. This research into related unsaturated reactive species underscores the power of computational chemistry to probe complex chemical systems, a power that has not yet been applied to this compound in the published literature.

Applications of 1,5 Diiodopenta 1,4 Diene in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The primary documented role of 1,5-diiodopenta-1,4-diene in organic synthesis is as a precursor to a highly reactive and versatile organometallic intermediate. Specifically, the stereoisomer (1Z,4Z)-1,5-diiodopenta-1,4-diene has been utilized to generate (1Z,4Z)-1,5-dilithiopenta-1,4-diene. amazonaws.com This transformation is achieved through a lithium-halogen exchange reaction, where the iodine atoms are replaced by lithium upon treatment with an organolithium reagent like n-butyllithium. amazonaws.com

The resulting dilithio species is a valuable five-carbon (C5) building block. amazonaws.com Organodilithio reagents are powerful nucleophiles and can be used to form two new carbon-carbon or carbon-heteroatom bonds, making them useful in the construction of more complex molecular frameworks. The synthesis begins with the iodination of 1,1-dibutyl-1-stannacyclohexa-2,5-diene to produce (1Z,4Z)-1,5-diiodopenta-1,4-diene. amazonaws.comacs.orgdatapdf.com This diiodo-diene is then converted to the dilithio reagent, which can be isolated as a colorless powder. amazonaws.com This reagent serves as a synthetic equivalent of a 1,5-pentadienyl dianion, providing a platform for subsequent reactions with various electrophiles.

Construction of Polycyclic and Heterocyclic Frameworks

The construction of cyclic systems often relies on specific functionalities within the starting materials that can participate in ring-forming reactions. The utility of this compound in such transformations is discussed below.

There are no documented examples in the scientific literature of this compound participating in Diels-Alder or other [4+2] cycloaddition reactions to form substituted cyclohexene (B86901) derivatives. This is due to the inherent structure of the molecule. The Diels-Alder reaction requires a conjugated diene, where two double bonds are separated by a single bond, to act as the 4π-electron component. numberanalytics.comutexas.edu this compound is an unconjugated, or isolated, diene because its two double bonds are separated by a methylene (B1212753) (-CH2-) group. numberanalytics.comtestbook.com This structural feature prevents it from adopting the necessary s-cis conformation required for a concerted [4+2] cycloaddition.

Similar to the Diels-Alder reaction, the hetero-Diels-Alder reaction requires a conjugated system. No instances of this compound being used to generate six-membered heterocyclic rings via this pathway have been reported. Its unconjugated nature makes it an unsuitable substrate for this type of transformation.

Cascade reactions, which involve multiple bond-forming events in a single operation, are a powerful tool for building molecular complexity. While unconjugated 1,5-dienes can participate in certain types of cascade reactions, such as photoredox-mediated endoperoxidation or radical cyclizations, a review of the available literature reveals no specific examples where this compound is the starting material for the formation of highly functionalized polycyclic scaffolds. beilstein-journals.orgnih.gov

Strategies for Stereoselective Synthesis Employing 1,5-Diene Motifs

Stereoselectivity is crucial in modern organic synthesis. The preparation of (1Z,4Z)-1,5-diiodopenta-1,4-diene itself is a stereoselective process, yielding a specific geometric isomer. amazonaws.com This indicates that the 1,5-diene motif can be constructed with defined stereochemistry. However, beyond its stereospecific conversion to (1Z,4Z)-1,5-dilithiopenta-1,4-diene, there is a lack of reported studies employing this compound in further stereoselective transformations to control the formation of new chiral centers.

Derivatization for Specialized Synthetic Targets and Functional Molecules

The most significant reported derivatization of this compound is its conversion into (1Z,4Z)-1,5-dilithiopenta-1,4-diene. amazonaws.com This represents a key chemical transformation, converting a relatively stable diiodo compound into a highly reactive nucleophilic species for use in further synthesis. amazonaws.com At present, the scientific literature does not describe other specific derivatizations of this compound for the creation of other specialized synthetic targets or functional molecules.

Future Directions and Emerging Research Avenues for 1,5 Diiodopenta 1,4 Diene

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 1,4-dienes, including 1,5-diiodopenta-1,4-diene, is a focal point for the development of advanced catalytic systems. Current research emphasizes the use of transition metal catalysts to achieve high regio- and stereoselectivity.

Recent breakthroughs include the use of nickel-catalyzed reactions of allylic alcohols with alkenyl boronates, where the choice of ligand is crucial for achieving high yields and selectivity. organic-chemistry.org Similarly, cobalt-catalyzed 1,4-hydrovinylation of 1,3-dienes has demonstrated high efficiency and functional group tolerance under mild conditions. organic-chemistry.org Another promising approach involves a CO2-promoted, nickel-catalyzed hydroallylation of terminal alkynes with allylic alcohols, which yields 1,4-dienes with excellent Markovnikov selectivity. organic-chemistry.org

Future research will likely focus on the design of more sophisticated and robust catalysts. The development of chiral ligands for asymmetric synthesis of 1,4-dienes is a particularly active area. rsc.org The goal is to create catalytic systems that not only provide high selectivity and efficiency but are also more sustainable and cost-effective.

Table 1: Recent Catalytic Systems for 1,4-Diene Synthesis

| Catalytic System | Substrates | Key Features |

|---|---|---|

| Nickel/N-heterocyclic carbene | Allylic alcohols and alkenyl boronates | High regio- and stereoselectivity, broad substrate scope. organic-chemistry.org |

| Cobalt/dppe or SchmalzPhos | 1,3-dienes and terminal alkenes | High functional group tolerance, mild reaction conditions. organic-chemistry.org |

| Nickel/CO2 | Terminal alkynes and allylic alcohols | Excellent Markovnikov selectivity. organic-chemistry.org |

| Iridium/chiral ligand | NH-Ts acrylamides and allyl carbonates | Asymmetric synthesis of 1,4-dienes. organic-chemistry.org |

Exploration of Unconventional Reactivity, Including Photochemical and Electrochemical Methods

Beyond traditional thermal reactions, the exploration of unconventional reactivity, such as photochemical and electrochemical methods, is opening new synthetic pathways for dienes.

Photochemical Reactivity: The photochemistry of dienes involves various transformations like isomerization, cyclization, and rearrangement. slideshare.net The di-π-methane rearrangement, a photochemical process, can lead to the formation of vinyl cyclopropane (B1198618) structures. slideshare.net Solid-state photochemical reactions, such as the double [2+2] cycloaddition of 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one, have been observed to proceed with high yield and stereospecificity. rsc.org The use of mechanical forces to enhance photochemical reactions, a field known as photomechanochemistry, is also an emerging area of interest. beilstein-journals.org

Electrochemical Methods: Electrochemical synthesis offers a powerful and often more sustainable alternative for generating reactive intermediates. Electrosynthesis has been successfully employed to create 1,4-diene derivatives from alkynes and γ,δ-unsaturated carboxylic acids via an oxidative cyclization and Hofmann elimination pathway. nih.gov This method is notable for its good yields and functional group compatibility. nih.gov Furthermore, controlled potential electrochemical reduction has been used to synthesize 1,4-diphosphoniacyclohexane dichlorides from 1,4-diphosphoniacyclohexa-2,5-diene salts without cleavage of the ring. rsc.org

Future work in this area will likely involve the development of novel photosensitizers and electrochemical mediators to control the reaction pathways and product selectivity. The combination of photochemistry and electrochemistry with other synthetic techniques could also lead to innovative tandem reaction sequences.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of the synthesis of dienes into automated and flow chemistry platforms represents a significant step towards more efficient, reproducible, and scalable chemical production.

Automated Synthesis: Automated synthesizers have been successfully used for a variety of complex chemical transformations, including the synthesis of natural products and compound libraries. beilstein-journals.orgnih.gov These systems allow for precise control over reaction parameters, leading to improved reproducibility and the ability to rapidly optimize reaction conditions. beilstein-journals.org The solution-phase automated synthesis of versatile intermediates demonstrates the potential for applying this technology to the synthesis of building blocks like this compound. beilstein-journals.org

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for continuous manufacturing. beilstein-journals.org Flow chemistry has been applied to various synthetic processes, including biocatalytic dehydrogenation and epoxide ring-opening reactions in the synthesis of complex molecules. nih.gov The development of flow processes for the synthesis of this compound could lead to more sustainable and cost-effective production methods. beilstein-journals.org

The future of chemical synthesis will undoubtedly involve a greater reliance on automation and flow chemistry. Research in this area will focus on developing robust and versatile platforms that can accommodate a wide range of chemical reactions, including those used to synthesize complex dienes.

Expansion of Applications in Advanced Materials Science

The unique electronic and structural properties of dienes make them attractive building blocks for advanced materials. The ability to precisely control the stereochemistry of 1,3-dienes is crucial for tuning the luminescent properties of materials with aggregation-induced emission (AIE) characteristics. nih.gov

Siloles, or silacyclopenta-2,4-dienes, are another class of dienes that have garnered significant attention for their potential applications in electronic devices such as light-emitting diodes and organic solar cells. nih.govnih.gov The incorporation of silicon into a π-conjugated ring system leads to unique electronic properties. nih.gov

Future research will likely explore the incorporation of this compound and its derivatives into novel polymers, organic conductors, and other functional materials. The development of new synthetic methods that allow for precise control over the structure and properties of these materials will be a key area of focus.

Refinement of Computational Models for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an increasingly indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical reactions. Density Functional Theory (DFT) calculations have been used to elucidate the mechanism and selectivity of copper-catalyzed additions of 1,4-pentadiene (B1346968) to acetophenone, providing insights into the factors that control regioselectivity and stereoselectivity. rsc.org

Computational models can also be used to predict the electronic and photophysical properties of molecules, aiding in the design of new materials with desired characteristics. For example, quantum chemical calculations have been used to characterize the photophysical and electrochemical properties of novel compounds derived from bisalkynylated 3,6-diiminocyclohexa-1,4-diene-1,4-diamine. rsc.org

As computational methods become more powerful and accurate, they will play an even greater role in the design of new catalysts, the prediction of reaction outcomes, and the rational design of advanced materials based on diene structures. The synergy between experimental and computational chemistry will be crucial for accelerating the pace of innovation in this field.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-dienes |

| 1,3-dienes |

| (E)-1,5-diiodopent-1-ene |

| (8E,10Z)-tetradeca-8,10-dienal |

| 1,5-bis(4-pyridyl)-1,4-pentadiene-3-one |

| 1,4-diphosphoniacyclohexa-2,5-diene |

| 1,4-diphosphoniacyclohexane |

| Siloles (silacyclopenta-2,4-dienes) |

| bisalkynylated 3,6-diiminocyclohexa-1,4-diene-1,4-diamine |

| 1,4-pentadiene |

| vinyl cyclopropane |

| acetophenone |

| 1,2-diphenylethyne |

| benzil |

| 4-chlorothiophenol |

| trans-1,2-bis(4-pyridyl)ethylene |

| rctt-tetrakis(4-pyridyl)cyclobutane |

| 4,6-dichlororesorcinol |

| 2-(1-phenylvinyl)aniline |

| sulfoxonium ylide |

| (2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-ones |

| (2Z,4E)-3-hydroxy-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-ones |

| (2E,4E)-5-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)penta-2,4-dien-1-one |

| (2E,4E)-5-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)penta-2,4-dien-1-one |

| isatin |

| 3-penten-2-one oxide |

| 2,4-diiodopent-2-ene |

| pseudo-Georgywood |

| beta-Georgywood |

| 3-bromocyclohexa-1,4-diene |

| 5-bromocyclohexa-1,3-diene |

| 1,4-cyclohexadiene |

| 1-silacyclopenta-2,4-diene |

| 1,3-butadiene (B125203) |

| 5,6-unsubstituted 1,4-dihydropyridine |

| isoquinolino[1,2-f] beilstein-journals.orgnih.govnaphthyridines |

| 2-azabicyclo[4.2.0]octa-3,7-diene |

| dimethyl acetylenedicarboxylate |

| N-allylhydrazine |

| 1,3-bis(silyl)propenes |

| (Z)-2-en-4-yn carbonates |

| 1,2-allen-3-yl carboxylates |

| 2-acetoxy-1,3(E)-alkadienes |

| 1,4-enynes |

| 1,4-diaryldienes |

| 1,1,4-triaryl dienes |

| 1,1,4,4-tetra-aryl dienes |

| 1,4-diaryl-1,3-dienes |

| 1,4-disilacyclohexa-2,5-dienes |

| 1,1,4,4-tetrakistrimethylsilyl-1,4-disilacyclohexa-2,5-diene |

| 1,4-disilanorbornadiene |

| 4-methyl-1,3-pentadiene |

| 1,3-cyclohexadiene |

| 2-methyl-3-buten-2-ol |

| 2-methyl-3-penten-2-ol |

| Garner's aldehyde |

| triazolated 1,2,5-thiadiazepane 1,1-dioxides |

| cyproterone acetate |

| 4-androstene-3,17-dione (4-AD) |

| 17α-hydroxy-1α,2α-cyclopropyl-Δ4,6-diene-3,20-dione |

| 17α-hydroxy-1α,2α-cyclopropyl-Δ4,6-diene-3-one-20-ketal |

| 1,4-diene derivatives bearing cyclopentene (B43876) skeleton |

| phenylacetylene |

Q & A

Q. What are the optimal synthetic routes for preparing 1,5-diiodopenta-1,4-diene, and what factors influence yield?

A four-step synthesis starting from ethyl formate and ethynylmagnesium bromide involves diiodination with N-iodosuccinimide (NIS), followed by (Z)-selective alkyne reduction using diimide and dehydroxylation with triethylsilane. Key factors include temperature control during diimide reduction (room temperature) and stoichiometric precision in NIS addition to minimize side reactions. This method achieves a 41% overall yield . Alternative pathways may explore precursor modifications or catalyst optimization.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the (Z,Z)-configuration of the diene. H NMR should show coupling constants (~10–12 Hz) between vicinal protons on the double bonds, while C NMR confirms iodine substitution at terminal positions. Infrared (IR) spectroscopy detects C-I stretching vibrations (~500 cm) and C=C stretches (~1650 cm). Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling iodinated dienes like this compound?

Due to the light sensitivity of C-I bonds, reactions should be conducted under inert atmospheres (N/Ar) and shielded from UV exposure. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with sodium thiosulfate to mitigate iodine release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cyclization or cross-coupling reactions?

Density functional theory (DFT) calculations can model transition states for iodine displacement or diene participation in Heck/Suzuki couplings. Key parameters include bond dissociation energies (C-I: ~50 kcal/mol) and orbital interactions (e.g., π→σ* hyperconjugation). Compare computed activation barriers with experimental kinetics to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in reported reaction yields for iodine-mediated transformations of this compound?

Discrepancies often arise from trace moisture or oxygen affecting NIS efficiency. Systematic reproducibility studies should include:

Q. How does steric and electronic tuning of this compound influence its utility in synthesizing heterocycles?

Substituent effects on the diene backbone (e.g., aryl vs. alkyl groups) alter reactivity in cyclocondensation reactions. Electron-withdrawing groups enhance iodine’s leaving ability, facilitating nucleophilic attacks. Steric hindrance at the 2- and 4-positions can direct regioselectivity in pyrimidine or pyrrole formation, as demonstrated in guanidine-mediated cyclizations .

Methodological & Data Analysis Questions

Q. What experimental controls ensure reproducibility in diiodination steps during synthesis?